3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole
Overview
Description
3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromo-methylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methylbenzaldehyde and 1-methyl-1H-1,2,4-triazole.
Condensation Reaction: The aldehyde group of 3-bromo-4-methylbenzaldehyde reacts with the triazole ring under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated systems for purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed under hydrogenation conditions.
Major Products Formed
Substitution Products: Formation of 3-(4-methylphenyl)-1-methyl-1H-1,2,4-triazole derivatives with various substituents replacing the bromine atom.
Oxidation Products: Formation of carboxylic acids or aldehydes from the oxidation of the methyl group.
Reduction Products: Formation of dihydrotriazoles from the reduction of the triazole ring.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is utilized in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-methylphenyl)-1-methyl-1H-1,2,4-triazole
- 3-(3-Chloro-4-methylphenyl)-1-methyl-1H-1,2,4-triazole
- 3-(3-Bromo-4-ethylphenyl)-1-methyl-1H-1,2,4-triazole
Uniqueness
3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole is unique due to:
- Substitution Pattern : The specific substitution pattern on the phenyl ring imparts distinct chemical and biological properties.
- Reactivity : The presence of the bromine atom enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.
- Biological Activity : Its structural features contribute to its potential as a pharmacologically active compound with diverse applications in medicinal chemistry.
Properties
IUPAC Name |
3-(3-bromo-4-methylphenyl)-1-methyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-3-4-8(5-9(7)11)10-12-6-14(2)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPFPJQDBKIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=N2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214225 | |
Record name | 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616930-56-3 | |
Record name | 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616930-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.